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Compound Name: Fmoc-Lys-OMe.HCl

Cat. No.: B3029958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features of Fmoc-protected lysine

derivatives, essential building blocks in modern peptide synthesis. It details their chemical

properties, applications, and the experimental protocols crucial for their successful

implementation in research and drug development.

Core Features of Fmoc-Protected Lysine Derivatives
Fmoc-protected lysine derivatives are fundamental components in solid-phase peptide

synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. The

primary role of these derivatives is to introduce lysine residues into a growing peptide chain in

a controlled manner. Lysine, with its primary amine on the side chain, is a frequent site for post-

translational modifications, bioconjugation, and influencing peptide solubility and structure.

The quintessential feature of these derivatives is the dual-protection strategy. The α-amino

group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-

amino group of the lysine side chain is protected by a group that is typically acid-labile, most

commonly the tert-butoxycarbonyl (Boc) group. This orthogonality is the cornerstone of Fmoc-

based SPPS, allowing for the iterative removal of the Fmoc group to elongate the peptide chain

without affecting the side-chain protection.[1][2]

The most commonly utilized derivative is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).[2]

The Boc group on the side chain remains stable during the repeated cycles of Fmoc
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deprotection with a mild base (typically piperidine) and is removed during the final cleavage of

the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[3]

Beyond the standard Fmoc-Lys(Boc)-OH, a variety of other side-chain protecting groups are

employed to achieve specific synthetic goals, such as on-resin cyclization or modification.

These alternative protecting groups offer different deprotection chemistries, providing an

additional layer of orthogonality.[2][4]

Quantitative Data of Common Fmoc-Lysine
Derivatives
For ease of comparison, the following table summarizes the key quantitative data for several

commonly used Fmoc-protected lysine derivatives.
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Derivative
Name

Abbreviation
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number

Nα-Fmoc-Nε-

Boc-L-lysine

Fmoc-Lys(Boc)-

OH
C₂₇H₃₄N₂O₆ 468.57 71989-26-9

Nα,Nε-bis-Fmoc-

L-lysine

Fmoc-

Lys(Fmoc)-OH
C₃₆H₃₄N₂O₆ 590.67 78081-87-5

Nα-Fmoc-Nε-

allyloxycarbonyl-

L-lysine

Fmoc-Lys(Aloc)-

OH
C₂₅H₂₈N₂O₆ 452.50 146982-27-6

Nα-Fmoc-Nε-(4-

methyltrityl)-L-

lysine

Fmoc-Lys(Mtt)-

OH
C₄₁H₄₀N₂O₄ 624.77 167393-62-6

Nα-Fmoc-Nε-(1-

(4,4-dimethyl-

2,6-

dioxocyclohex-1-

ylidene)ethyl)-L-

lysine

Fmoc-Lys(Dde)-

OH
C₃₁H₃₅N₃O₆ 561.63 150333-52-9

Nα-Fmoc-Nε-

azido-L-lysine

Fmoc-Lys(N₃)-

OH
C₂₁H₂₂N₄O₄ 394.43 159610-89-6

Experimental Protocols
Detailed methodologies are critical for reproducible success in peptide synthesis. The following

sections provide standard protocols for the synthesis of the foundational building block, Fmoc-

Lys(Boc)-OH, and its use in SPPS.

Synthesis of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-
OH)
This protocol describes a common method for the preparation of Fmoc-Lys(Boc)-OH starting

from L-lysine hydrochloride.
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Materials:

L-Lysine monohydrochloride

Sodium bicarbonate (NaHCO₃)

Di-tert-butyl dicarbonate ((Boc)₂O)

Dioxane

Deionized water

Ethyl acetate

Magnesium sulfate (MgSO₄)

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

Triethylamine (TEA)

Acetone

Procedure:

Step 1: Synthesis of Nε-Boc-L-lysine

Dissolve L-lysine monohydrochloride and sodium bicarbonate in deionized water and cool

the solution in an ice-water bath.

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the stirred lysine

solution.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Wash the aqueous mixture with diethyl ether to remove unreacted (Boc)₂O.

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

Extract the product into ethyl acetate.
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Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield Nε-Boc-L-lysine as a white solid.

Step 2: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine

Dissolve Nε-Boc-L-lysine in a 10% sodium carbonate solution.

Add a solution of Fmoc-OSu in acetone dropwise to the stirred solution at 0°C.

Allow the reaction to proceed at room temperature for several hours.

Acidify the reaction mixture with dilute HCl to pH 2-3.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by silica gel chromatography to yield pure Fmoc-Lys(Boc)-

OH.

Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocols outline the key steps in a standard Fmoc-SPPS cycle.

Materials:

Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

SPPS resin (e.g., Rink Amide, Wang)

N,N-Dimethylformamide (DMF)

Piperidine

Coupling reagents (e.g., HBTU, HATU, DIC)

Base (e.g., DIPEA, NMM)
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Dichloromethane (DCM)

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Cold diethyl ether

Protocol 1: Fmoc Deprotection

Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

Drain the DMF.

Add a solution of 20% (v/v) piperidine in DMF to the resin.

Agitate the resin suspension for an initial 3 minutes.

Drain the deprotection solution.

Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 15-20

minutes.

Drain the deprotection solution.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and

byproducts.

Protocol 2: Amino Acid Coupling

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to

resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g.,

DIPEA, 6-10 equivalents) in DMF.

Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A

negative test (yellow beads) indicates a complete reaction.
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Wash the resin with DMF and DCM.

Protocol 3: Final Cleavage and Boc Deprotection

After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin

thoroughly with DCM and dry it under vacuum.

Prepare a cleavage cocktail. For most peptides containing acid-labile side-chain protecting

groups like Boc, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5%

triisopropylsilane (TIS) is effective.

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3

hours at room temperature with occasional agitation.

Filter the resin and collect the filtrate containing the deprotected peptide.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet

with cold ether.

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase

HPLC.

Visualization of Key Processes
Diagrams illustrating the chemical logic and workflows are invaluable for understanding the

application of Fmoc-protected lysine derivatives.
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Solid-Phase Peptide Synthesis (SPPS) Cycle

Start with Resin-Bound
Amino Acid (Fmoc-AA-Resin)

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF)

Couple next Fmoc-AA-OH
(e.g., Fmoc-Lys(Boc)-OH)

+ Coupling Reagents

Wash (DMF/DCM)

Repeat Cycle?

Yes

Final N-terminal
Fmoc Deprotection

No

Cleavage from Resin
& Side-Chain Deprotection

(e.g., TFA Cocktail)

Purification (HPLC)
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Orthogonal Deprotection Strategy

Iterative Deprotection Final Deprotection

Fmoc-Peptide(PG)-Resin

Fmoc Group Side-Chain PG
(e.g., Boc, Trt)

Base
(e.g., Piperidine)

Removed by

Strong Acid
(e.g., TFA)

Removed by

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3029958#key-features-of-fmoc-protected-lysine-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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